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Compound of Interest

Compound Name: 6-Hydroxynicotinaldehyde

Cat. No.: B033801 Get Quote

Abstract: This technical guide provides a comprehensive overview of the core physical

properties of 6-Hydroxynicotinaldehyde (CAS No: 106984-91-2), a heterocyclic building block

of significant interest in medicinal chemistry and materials science. This document is intended

for researchers, scientists, and drug development professionals, offering not only established

data but also field-proven insights into the experimental determination and interpretation of

these properties. We will delve into the compound's structural characteristics, including its

critical tautomeric equilibrium, and detail its thermal, acidic, and spectroscopic profiles. Each

section integrates theoretical principles with practical methodologies, ensuring a self-validating

and authoritative resource for laboratory application.

Introduction and Molecular Identity
6-Hydroxynicotinaldehyde is a pyridine derivative characterized by the presence of both a

hydroxyl and an aldehyde functional group on the pyridine ring. Its formal chemical name is 6-

hydroxypyridine-3-carbaldehyde. However, a crucial aspect of its structure is the pronounced

tautomerism between the hydroxy-pyridine form and the pyridone form. Due to the stability

conferred by the amide-like pyridone ring, the compound predominantly exists as the 6-oxo-

1,6-dihydropyridine-3-carbaldehyde tautomer.[1][2] This equilibrium is fundamental to

understanding its physical and chemical behavior.

The compound is also known by several synonyms, including 2-Hydroxy-5-formylpyridine and

5-formyl-2-pyridone.[2][3] It serves as a valuable intermediate in organic synthesis and is

recognized as an environmental transformation product of the insecticide Pymetrozine.[2]
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Table 1: Core Molecular Identifiers

Property Value Source(s)

CAS Number 106984-91-2 [2][3][4]

Molecular Formula C₆H₅NO₂ [2][3][4]

Molecular Weight 123.11 g/mol [2][3][4]

IUPAC Name
6-oxo-1H-pyridine-3-

carbaldehyde
[2]

| InChI Key| BUMAFTGGYPBHHK-UHFFFAOYSA-N |[2] |

Structural Tautomerism
The physical properties of 6-Hydroxynicotinaldehyde are intrinsically linked to the equilibrium

between its two tautomeric forms: the aromatic alcohol (6-hydroxypyridine) and the non-

aromatic but highly stable amide (6-pyridone). For 2- and 4-hydroxypyridines, the pyridone form

is overwhelmingly favored due to aromaticity and the strength of the C=O bond.[1] This

principle extends to the 6-hydroxy isomer. The pyridone tautomer benefits from a highly stable,

charge-separated resonance contributor where the electronegative oxygen holds a negative

charge and the nitrogen a positive charge, a favorable arrangement.[5]

Caption: Tautomeric equilibrium of 6-Hydroxynicotinaldehyde.

Thermal and Physical Properties
A summary of the primary physical and thermal properties is presented below.

Table 2: Physical and Thermal Data
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Property Value Comments Source(s)

Physical Form Powder or crystals
As supplied by
commercial
vendors.

N/A

Melting Point 224-226 °C
A sharp melting range

indicates good purity.
[4]

Boiling Point Not available

Likely decomposes at

elevated temperatures

before boiling.

N/A

Solubility Limited data

Expected to be

soluble in polar

organic solvents like

DMSO and DMF.

N/A

| Storage | 2-8°C, dry conditions | Recommended for maintaining long-term stability. |[6] |

Melting Point: Determination and Significance
The melting point is a critical indicator of purity for a solid compound. The reported range of

224-226 °C is relatively high, consistent with a crystalline solid possessing strong

intermolecular forces, likely hydrogen bonding facilitated by the N-H group of the pyridone

tautomer and the C=O groups.

This standard protocol provides a reliable means of verifying the melting point in a research

setting.

Sample Preparation: A small amount of finely ground, dry 6-Hydroxynicotinaldehyde is

packed into a capillary tube to a height of 2-3 mm.

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

Heating Profile: The sample is heated rapidly to approximately 20 °C below the expected

melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal

equilibrium.
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Observation: The temperature at which the first liquid drop appears (onset) and the

temperature at which the entire sample becomes a clear liquid (clear point) are recorded as

the melting range.

Causality Insight: A slow heating rate near the melting point is crucial. It ensures that the

temperature of the heating block and the sample are identical, preventing an overestimation of

the melting point. A broad melting range (>2 °C) typically suggests the presence of impurities,

which disrupt the crystal lattice and depress the melting point.

Acidity and pKa
The pKa, or acid dissociation constant, is a quantitative measure of a compound's acidity in

solution. For 6-Hydroxynicotinaldehyde, two primary ionizable protons exist: the N-H proton

of the pyridone ring and, to a lesser extent, the C-H proton of the aldehyde. The pyridone N-H

is weakly acidic. While an experimental pKa for this specific molecule is not readily available in

the cited literature, values for related pyridine derivatives can be determined experimentally.[7]

This is a robust method for determining pKa values by monitoring pH changes during titration.

[8]

Caption: Workflow for pKa determination by potentiometric titration.

Trustworthiness: This protocol is self-validating. The initial calibration ensures the accuracy of

all subsequent pH measurements.[8] Performing multiple titrations and averaging the results

minimizes random error and provides a statistical measure of confidence (standard deviation).

[8] The use of an inert gas like nitrogen prevents dissolved CO₂, an acidic gas, from interfering

with the titration of the sample.[8]

Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of 6-
Hydroxynicotinaldehyde.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a

"fingerprint" of the functional groups present. While a specific spectrum for this compound was

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b033801?utm_src=pdf-body
https://www.bcc.bas.bg/BCC_Volumes/Volume_51_Number_1_2019/BCC-51-1-2019-16-19-Atalay-4953.pdf
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.benchchem.com/product/b033801?utm_src=pdf-body
https://www.benchchem.com/product/b033801?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


not found, the expected absorptions can be predicted based on its dominant pyridone

structure.

Table 3: Predicted Major IR Absorption Bands

Wavenumber
(cm⁻¹)

Bond Vibration Functional Group Intensity

~3200-3000 N-H stretch Pyridone Medium, Broad

~3100-3000 C-H stretch (aromatic) Pyridine Ring Medium

~2850 & ~2750
C-H stretch

(aldehyde)
Aldehyde Weak (Fermi doublet)

~1680-1660 C=O stretch Pyridone (Amide) Strong, Sharp

~1710-1690 C=O stretch Aldehyde Strong, Sharp

| ~1600-1450 | C=C / C=N stretches | Pyridine Ring | Medium-Strong |

Expertise & Experience: The two C=O stretches (pyridone and aldehyde) may overlap, but the

pyridone carbonyl typically appears at a lower frequency due to its amide character. The

presence of a Fermi doublet (two weak bands around 2850 and 2750 cm⁻¹) is highly

characteristic of an aldehyde C-H stretch and can be a key diagnostic peak to distinguish it

from a ketone.[9] The broad N-H stretch is indicative of hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

Based on the 6-oxo-1,6-dihydropyridine-3-carbaldehyde structure, the following signals would

be expected in a ¹H NMR spectrum.

Table 4: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
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Proton Multiplicity
Approx. Chemical
Shift (ppm)

Rationale

Aldehyde (-CHO) Singlet (s) 9.5 - 10.5
Highly deshielded
proton attached to
a carbonyl carbon.

Pyridone N-H Broad Singlet (br s) 11.0 - 12.5

Acidic proton on

nitrogen, often broad

due to exchange.

H2 (on ring)
Doublet (d) or Singlet

(s)
8.0 - 8.5

Adjacent to the

electron-withdrawing

aldehyde group.

H4 (on ring)
Doublet of Doublets

(dd)
7.5 - 8.0

Coupled to both H2

and H5.

| H5 (on ring) | Doublet (d) | 6.5 - 7.0 | Adjacent to the electron-donating N-H group. |

Sample Preparation: Dissolve ~5-10 mg of 6-Hydroxynicotinaldehyde in ~0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Tuning: Place the sample in the NMR spectrometer. The instrument is tuned to

the correct frequency and the magnetic field is "shimmed" to maximize homogeneity.

Data Acquisition: A standard proton pulse program is run. Key parameters include the

number of scans (typically 8 to 64 for good signal-to-noise), relaxation delay, and acquisition

time.

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and

baseline corrected to produce the final spectrum. Chemical shifts are referenced to the

residual solvent peak (e.g., DMSO at 2.50 ppm).

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions

within a molecule. The conjugated system of the pyridone ring and the aldehyde group in 6-
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Hydroxynicotinaldehyde will give rise to characteristic absorptions.

Mechanistic Claim: The molecule contains both π→π* and n→π* transitions. The π→π*

transitions, arising from the conjugated π-system, will be strong and occur at shorter

wavelengths. The n→π* transition, involving the non-bonding electrons on the carbonyl

oxygens, will be weaker and occur at a longer wavelength.[10] Extending conjugation shifts the

absorption maximum (λ_max) to longer wavelengths (a bathochromic shift).[10]

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g.,

ethanol, methanol, or acetonitrile).

Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is

the reference or "blank").

Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar

range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.5

AU).

Measurement: Replace the blank cuvette with the sample cuvette and scan across the

desired wavelength range (e.g., 200-400 nm). The resulting plot of absorbance versus

wavelength is the UV-Vis spectrum.

Summary and Conclusion
6-Hydroxynicotinaldehyde is a crystalline solid with a high melting point, reflecting a stable

structure dominated by the 6-pyridone tautomer. Its physical properties are governed by the

presence of the aldehyde, the amide-like pyridone ring, and the capacity for strong

intermolecular hydrogen bonding. While comprehensive experimental data for all properties is

not universally published, this guide provides the established values and outlines authoritative,

field-tested protocols for their determination and verification. The provided methodologies for

thermal, acidic, and spectroscopic analysis serve as a robust framework for researchers to fully

characterize this versatile chemical building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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